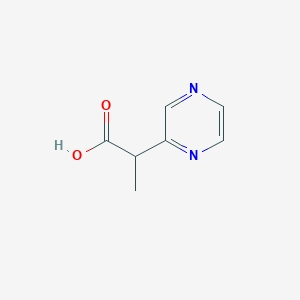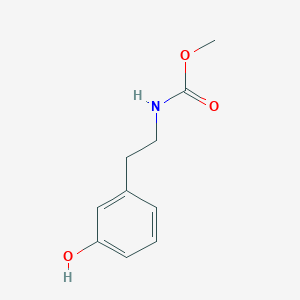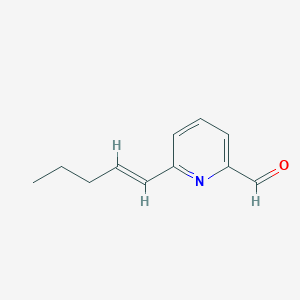![molecular formula C12H14ClNO B1644311 1-[4-(Chloromethyl)benzoyl]pyrrolidine CAS No. 929972-98-5](/img/structure/B1644311.png)
1-[4-(Chloromethyl)benzoyl]pyrrolidine
Descripción general
Descripción
1-[4-(Chloromethyl)benzoyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-[4-(Chloromethyl)benzoyl]pyrrolidine and its derivatives are actively studied for their potential in synthesizing various biologically active compounds. For example, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, a related compound, has been evaluated for its analgesic and anti-inflammatory properties. These compounds have shown significant potency in mouse writhing assays and minimal gastrointestinal erosion in rats, indicating their potential as therapeutic agents (Muchowski et al., 1985).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been prepared and subjected to molecular docking screenings. These compounds, including pyridine–pyrazole hybrid derivatives, exhibited antimicrobial and antioxidant activity, showcasing their utility in drug discovery and development (Flefel et al., 2018).
Applications in Polymer Science
A novel pyridine-containing aromatic dianhydride monomer, derived from compounds related to this compound, has been synthesized for the development of new polyimides. These polyimides exhibit good solubility, excellent thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).
Antimicrobial and Antioxidant Properties
Derivatives of this compound have been explored for their antimicrobial activity. For instance, coumarin derivatives synthesized from related compounds have shown promising antimicrobial properties (Al-Haiza et al., 2003).
Study of Chemical Reactions and Mechanisms
Studies have been conducted to understand the chemical reactions involving pyrrolidine derivatives. For instance, the synthesis of pyrrolidines in [3+2] cycloaddition reactions was explored, providing insights into the reaction mechanisms and conditions for synthesizing pyrrolidine-based compounds (Żmigrodzka et al., 2022).
Structural and Spectroscopic Studies
NMR spectroscopy studies have been utilized to investigate the structure and properties of compounds like N-benzoyl pyrrolidine derivatives. These studies provide valuable information about the molecular structure, which is crucial for understanding their potential applications in various fields (Tafazzoli et al., 2008).
Propiedades
IUPAC Name |
[4-(chloromethyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCGADPMMJPRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239056 | |
| Record name | [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929972-98-5 | |
| Record name | [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929972-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Chloromethyl)phenyl]-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(chloromethyl)benzoyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)

![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)


![2,10-Bis[[tert-butyl(dimethyl)silyl]oxy]pentacene-6,13-dione](/img/structure/B1644273.png)

![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)

